CP-113818 was developed by Pfizer Inc. as part of research aimed at understanding the role of cholesterol metabolism in disease processes. It is classified as an ACAT inhibitor, which means it specifically targets the enzyme responsible for the esterification of cholesterol, thereby influencing lipid metabolism and cellular functions related to cholesterol homeostasis .
The synthesis of CP-113818 involves several steps typical for the production of small-molecule inhibitors. While specific proprietary details are often withheld in scientific literature, general methods include:
The exact parameters (temperature, reaction time, solvents) are critical for optimizing yield and purity but are typically proprietary information .
CP-113818 primarily participates in biochemical reactions where it acts as an inhibitor of cholesterol esterification. Key reactions include:
Experimental studies have demonstrated that treatment with CP-113818 can significantly reduce levels of amyloid beta-peptide in neuronal cultures, indicating its role in modulating lipid-related pathways associated with Alzheimer's disease pathology .
The mechanism of action for CP-113818 involves its interaction with the ACAT enzyme:
Studies have shown that this mechanism is particularly effective in models of Alzheimer's disease, where reduced amyloid plaque formation correlates with improved cognitive function .
CP-113818 has several significant applications in scientific research and potential therapeutic contexts:
ACAT catalyzes the esterification of free cholesterol (FC) into cholesteryl esters (CE) for storage in cytoplasmic lipid droplets. Two isoforms exist: ACAT1 (ubiquitously expressed, including in neurons and glia) and ACAT2 (primarily hepatic/intestinal). ACAT1 maintains FC/CE equilibrium in peripheral tissues and the brain, preventing FC toxicity by sequestering excess cholesterol [2]. In AD pathogenesis, disturbed cholesterol homeostasis promotes amyloidogenic APP processing. Elevated FC increases membrane fluidity in the trans-Golgi network and endosomes, facilitating proximity between APP and β-secretase (BACE1), thereby enhancing Aβ production [1] [2]. Epidemiologically, dysregulated cholesterol (e.g., ApoE4 linkage) is a major AD risk factor, making ACAT a compelling therapeutic target [2].
Table 1: Key Characteristics of ACAT Isoforms
Property | ACAT1 | ACAT2 |
---|---|---|
Gene Symbol | SOAT1 | SOAT2 |
Tissue Distribution | Ubiquitous (brain, macrophages, adrenal glands) | Liver, small intestine |
ER Topology | Cytoplasmic active site | Lumenal active site |
Primary Function | Intracellular CE storage | CE incorporation into lipoproteins |
Relevance to AD | Modulates neuronal cholesterol | Minimal brain expression |
CP-113818 is a well-characterized ACAT inhibitor with high potency, making it ideal for mechanistic studies. It inhibits ACAT by binding its active site, preventing the conversion of FC to CE. Consequently, FC accumulates in cellular membranes, altering lipid raft microdomains where APP processing occurs. Unlike statins (which reduce total cholesterol synthesis), CP-113818 redistributes intracellular cholesterol pools, offering a targeted approach to disrupt amyloidogenic pathways without depleting essential cholesterol [1] [4]. Its ability to cross the blood-brain barrier further enables in vivo investigation of ACAT’s role in cerebral Aβ pathology [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7